REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][P:6](=[O:7])([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[O:13][CH2:14][CH2:15][NH:16][C:17](=[O:18])[O:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:27][OH:28]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][P:6](=[O:7])([O:8][C:9]([CH3:10])([CH3:11])[CH3:12])[O:13][CH2:14][CH2:15][NH2:16]
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Name
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CC(C)(C)OP(=O)(OCCNC(=O)OCc1ccccc1)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OP(=O)(OCCNC(=O)OCc1ccccc1)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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CC(C)(C)OP(=O)(OCCN)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |